REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([OH:10])[C:6]([OH:9])=[CH:7][CH:8]=1.[Br:13]Br>C(Cl)(Cl)(Cl)Cl>[Br:13][C:7]1[CH:8]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=[C:5]([OH:10])[C:6]=1[OH:9]
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=CC1)O)O)(F)F
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The sol-vent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (silica gel, hexane/EtOAc 4:1→3:2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |